molecular formula C7H13N B1417196 N-Ethylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-34-1

N-Ethylbicyclo[1.1.1]pentan-1-amine

Cat. No. B1417196
CAS RN: 2187435-34-1
M. Wt: 111.18 g/mol
InChI Key: IXVCLXONVDURQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylbicyclo[1.1.1]pentan-1-amine (NEBP) is an organic compound that belongs to the family of bicyclic amines. It is a colorless liquid with a boiling point of 140°C and a flash point of 40°C. NEBP has a wide range of applications in scientific research and laboratory experiments. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a reagent in the synthesis of other amines, heterocycles, and peptide derivatives.

Mechanism of Action

N-Ethylbicyclo[1.1.1]pentan-1-amine acts as a nucleophile in chemical reactions. It reacts with electrophiles such as alkyl halides, epoxides, and aldehydes to form covalent bonds. In addition, it can also act as a base to deprotonate acids and form salts.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and yeast. It has also been found to have antifungal and antiviral activity. In addition, this compound has been found to have anti-inflammatory and analgesic activity.

Advantages and Limitations for Lab Experiments

The main advantage of using N-Ethylbicyclo[1.1.1]pentan-1-amine in laboratory experiments is its low toxicity. It has been found to be non-toxic to humans, animals, and plants. In addition, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a flammable liquid, and proper safety precautions should be taken when handling it.

Future Directions

Future research on N-Ethylbicyclo[1.1.1]pentan-1-amine could focus on its use as a reagent in the synthesis of a variety of organic compounds. In addition, further research could be conducted to explore its potential applications in the pharmaceutical and agrochemical industries. Furthermore, its biochemical and physiological effects could be studied in more detail to determine its potential therapeutic applications. Finally, further research could be conducted on its safety profile and the potential risks associated with its use in laboratory experiments.

Scientific Research Applications

N-Ethylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research. It is used as a reagent in the synthesis of amines, heterocycles, and peptide derivatives. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the synthesis of a variety of heterocyclic compounds such as aziridines, oxazolidinones, and thiazolidinones.

properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-8-7-3-6(4-7)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVCLXONVDURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284588
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2187435-34-1
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylbicyclo[1.1.1]pentan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Ethylbicyclo[1.1.1]pentan-1-amine
Reactant of Route 3
Reactant of Route 3
N-Ethylbicyclo[1.1.1]pentan-1-amine
Reactant of Route 4
Reactant of Route 4
N-Ethylbicyclo[1.1.1]pentan-1-amine
Reactant of Route 5
N-Ethylbicyclo[1.1.1]pentan-1-amine
Reactant of Route 6
Reactant of Route 6
N-Ethylbicyclo[1.1.1]pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.